physicochemical properties and solubility of (4S)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol
physicochemical properties and solubility of (4S)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol
An In-depth Technical Guide to the Physicochemical Properties and Solubility of (4S)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol
Introduction
(4S)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol, a chiral derivative of the chromanol scaffold, is a key intermediate in synthetic organic chemistry. Its structure, featuring a stereocenter, a bromine substituent, and a hydroxyl group, makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.[1] Understanding the physicochemical properties and solubility of such intermediates is a cornerstone of efficient process development, formulation design, and toxicological assessment.
This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the known and predicted properties of (4S)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol. More critically, it offers detailed, field-proven methodologies for the experimental determination of these essential parameters, empowering scientists to generate reliable data where published values are scarce. We will explore not only the "what" but the "why," linking these fundamental properties to their practical implications in a research and development context.
Chemical Identity and Structure
Correctly identifying a compound is the first step in any scientific investigation. The structural and identifying information for (4S)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol is summarized below. The "(4S)" designation specifies the stereochemistry at the 4th position of the benzopyran ring, an essential detail for stereospecific synthesis and biological activity studies.
| Identifier | Value | Source |
| Chemical Name | (4S)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol | [2] |
| Synonyms | (4S)-6-bromo-4-chromanol | [3] |
| CAS Number | 197908-42-2 | [2] |
| Molecular Formula | C₉H₉BrO₂ | [3][4] |
| Molecular Weight | 229.07 g/mol | [1][4][5] |
| Canonical SMILES | C1COC2=C(O)C=C(C=C2)Br | [3] |
| InChI Key | AUBCSGZQJXSWGV-QMMMGPOBSA-N | [3] |
| Physical Form | White to yellow solid; powder | [5][6] |
(Note: Image is a representative 2D structure. The actual 3D conformation would be determined by experimental methods like X-ray crystallography.)
Physicochemical Properties: A Blend of Predicted and Experimental Insights
Physicochemical data are critical for predicting a molecule's behavior in both chemical and biological systems. For (4S)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol, a combination of computationally predicted values and typical characteristics for similar structures must be considered, as extensive experimental data is not publicly available.
| Property | Value / Range | Comments and Implications |
| Melting Point (Tfus) | Not available (solid at RT) | As a solid, this compound requires a defined melting point for identification and purity assessment. This is a critical parameter to determine experimentally. |
| Boiling Point (Tboil) | Not applicable | The compound would likely decompose at temperatures required for boiling under atmospheric pressure. |
| pKa | ~16-18 (Predicted) | The secondary alcohol is the only ionizable group and is very weakly acidic. For practical purposes in biological pH ranges (1-8), the molecule is considered neutral. |
| LogP (Octanol/Water) | 1.9 (XlogP, Predicted) | The positive value suggests moderate lipophilicity, indicating a preference for non-polar environments over aqueous ones.[3] This has significant implications for solubility and membrane permeability. |
Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which dictates its distribution between fatty (non-polar) and aqueous (polar) environments. The predicted XlogP of 1.9 suggests that this compound is moderately lipophilic.[3]
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Causality & Insight: This moderate lipophilicity stems from the balance between the hydrophobic aromatic ring and bromine atom and the hydrophilic secondary alcohol group. In drug development, a LogP in the range of 1-3 is often considered favorable for oral absorption, as it allows for sufficient aqueous solubility to dissolve in the gastrointestinal tract while also being lipid-soluble enough to permeate cell membranes.
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Trustworthiness: While predicted values like XlogP are invaluable for initial screening, they may not accurately reflect the behavior of a molecule.[7][8] Experimental determination is essential for obtaining a reliable value for pharmacokinetic modeling and formulation development.
Solubility Profile
Solubility is a critical parameter influencing everything from reaction kinetics to bioavailability. No specific quantitative solubility data for (4S)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol has been published. However, based on its structure, a general profile can be inferred.
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Aqueous Solubility: Expected to be low. The molecule's moderate lipophilicity (predicted LogP of 1.9) and crystalline solid-state suggest that significant energy is required to break the crystal lattice and solvate the molecule in water. Since the molecule is neutral across physiological pH, its aqueous solubility is not expected to be pH-dependent.
-
Organic Solvent Solubility: Expected to be significantly higher in common organic solvents. It should exhibit good solubility in polar aprotic solvents like DMSO and DMF, as well as alcohols like methanol and ethanol, and chlorinated solvents like dichloromethane.
The lack of precise data necessitates experimental determination, especially for process chemistry and formulation. The "gold standard" for determining equilibrium solubility is the shake-flask method.[9][10]
Experimental Protocols for Core Property Determination
As a Senior Application Scientist, the true value lies not just in known data but in the robust methods to generate it. The following protocols are self-validating systems for determining the key physicochemical parameters of this compound.
Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol is adapted from OECD Guideline 105 and standard pharmaceutical practices to determine the aqueous solubility of the compound.[10]
Objective: To determine the saturation concentration of the compound in a buffered aqueous solution at a controlled temperature.
Methodology Steps:
-
Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.
-
Addition of Excess Solute: Add an excess amount of solid (4S)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol to a sealed, temperature-controlled vessel containing the PBS buffer. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.[10]
-
Equilibration: Place the vessel in an orbital shaker or use a slow-stirring method, maintaining a constant temperature (e.g., 25°C or 37°C).[10] Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Preliminary experiments can determine the time to equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the solution to stand, permitting the excess solid to settle. For fine particles, centrifugation or filtration using a low-binding filter (e.g., 0.22 µm PVDF) is required to obtain a clear, saturated solution.[11][12]
-
Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV.
-
Validation: The concentration measurement should be repeated from samples taken at different time points (e.g., 24h and 48h) to confirm that a stable equilibrium has been achieved.
Workflow for Shake-Flask Solubility Determination.
Protocol: Determination of LogP via RP-HPLC
The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a rapid and resource-sparing alternative to the shake-flask method for estimating LogP.[7][8][13] It correlates a compound's retention time on a non-polar column with the known LogP values of a set of standards.
Objective: To estimate the LogP of the compound based on its HPLC retention factor.
Methodology Steps:
-
System Setup: Use a C18 reverse-phase column. The mobile phase is typically a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile).
-
Calibration Curve: Prepare a set of 5-7 reference standards with well-established LogP values that bracket the expected LogP of the analyte.[7][14]
-
Retention Time Measurement: Inject each standard and the test compound individually onto the HPLC system and record their retention times (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Calculate Retention Factor (k): For each compound, calculate the retention factor using the formula: k = (t_R - t_0) / t_0.[9]
-
Correlation: Plot the log(k) of the reference standards against their known LogP values. Perform a linear regression on this data to generate a calibration curve.
-
LogP Determination: Use the log(k) value of (4S)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol and the equation from the linear regression to calculate its LogP.
-
Self-Validation: The quality of the determination is validated by the linearity of the calibration curve (R² > 0.98) and by ensuring the test compound's retention time falls within the range of the standards.
Implications for Research and Drug Development
Understanding these physicochemical properties is not an academic exercise; it directly impacts the viability and strategy of a research program.
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// Define nodes for development areas dev [label=" Absorption / Permeability | Formulation | Bioavailability", shape=record, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connect properties to implications props:pKa -> dev:abs [label=" Ionization State"]; props:logP -> dev:abs [label=" Membrane Crossing", arrowhead=vee, color="#EA4335"]; props:sol -> dev:abs [label=" Dissolution Rate", arrowhead=vee, color="#FBBC05"];
props:sol -> dev:form [label=" Dose & Vehicle Selection"]; props:logP -> dev:form [label=" Excipient Choice"];
dev:abs -> dev:bio [label=" Influences"]; dev:form -> dev:bio [label=" Enables"]; } doteditor_caption { font-family: "Arial"; font-size: 12px; text-align: center; margin-top: 4px; }
Relationship of Physicochemical Properties to Drug Development.
-
Absorption & Bioavailability: The predicted LogP of 1.9 suggests the compound has a good balance for passive diffusion across biological membranes. However, its likely low aqueous solubility could be the rate-limiting step for absorption. If this compound were a final drug candidate, formulation strategies such as micronization or amorphous solid dispersions might be necessary to improve its dissolution rate and, consequently, its bioavailability.
-
Formulation Development: Knowledge of solubility is paramount. For in vitro assays, a solvent like DMSO is appropriate, but the final concentration must be carefully controlled to avoid precipitation in aqueous assay media. For in vivo studies, the low aqueous solubility would necessitate a co-solvent or suspension formulation.
-
Process Chemistry: Solubility data in various organic solvents is essential for optimizing reaction conditions, purification (crystallization), and isolation, directly impacting the yield and purity of the final product.
Safety and Handling
Based on available data, (4S)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol should be handled with appropriate precautions.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][6]
-
Recommended PPE: Standard laboratory personal protective equipment should be worn, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[1]
Conclusion
(4S)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol is a synthetic intermediate with physicochemical properties that suggest moderate lipophilicity and low aqueous solubility. While specific experimental data for this compound is limited in public literature, this guide provides the theoretical framework and, more importantly, the robust experimental methodologies required to generate this critical data. By applying the detailed protocols for solubility and LogP determination, researchers can obtain the reliable, high-quality data necessary to accelerate process optimization, design effective formulations, and make informed decisions in the broader context of chemical and pharmaceutical development.
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- 6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol | 18385-77-8. (n.d.). Sigma-Aldrich.
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